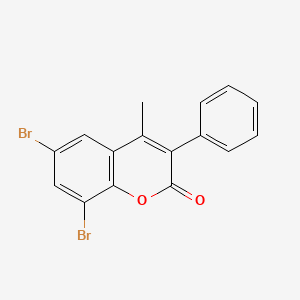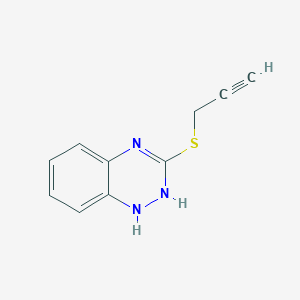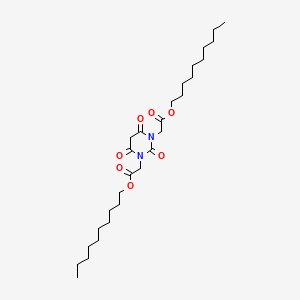![molecular formula C14H19NO4 B12585268 Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester CAS No. 500869-15-8](/img/structure/B12585268.png)
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid backbone, an ethyl ester group, and a 2-(2-methoxyphenyl)ethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of 3-(2-methoxyphenyl)propionic acid . This intermediate can be synthesized through the reaction of 2-methoxybenzyl chloride with malonic acid, followed by decarboxylation.
Next, the 3-(2-methoxyphenyl)propionic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylamine to form the amide. Finally, the amide is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to yield the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the 2-(2-methoxyphenyl)ethylamino group allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: This compound shares a similar structure but lacks the ethyl ester and amino groups.
2-(4-Methylphenyl)propanoic acid: Another structurally related compound with a different substituent on the aromatic ring.
Uniqueness
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the amino group allows for interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
500869-15-8 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
ethyl 3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropanoate |
InChI |
InChI=1S/C14H19NO4/c1-3-19-14(17)10-13(16)15-9-8-11-6-4-5-7-12(11)18-2/h4-7H,3,8-10H2,1-2H3,(H,15,16) |
Clé InChI |
YAFLVXOIWLJLRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)NCCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)


